![molecular formula C16H14N2O4S B2645146 N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide CAS No. 1797730-43-8](/img/structure/B2645146.png)
N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” is a complex organic molecule. It contains a benzo[d]isoxazole ring, which is a type of aromatic heterocycle . It also contains a methanesulfonamide group and an acetylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzo[d]isoxazole ring, methanesulfonamide group, and acetylphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d]isoxazole ring, in particular, is a reactive moiety that can undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .科学的研究の応用
Structural Analysis and Conformation
One study focuses on the structural analysis of methanesulfonamide derivatives, revealing insights into the conformation of the N-H bond and its implications for biological activity. The study by Gowda, Foro, and Fuess (2007) on N-(2,3-Dichlorophenyl)methanesulfonamide shows that the amide H atom's position relative to the benzene ring plane plays a crucial role in its biological interactions, with similar findings reported for other methanesulfonanilides Gowda, Foro, & Fuess, 2007.
Photophysical Properties
Another area of research explores the photophysical properties of compounds related to N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide. Kauffman and Bajwa (1993) synthesized a series of 2,5-dibenzoxazolylphenols, which exhibited excited-state intramolecular proton-transfer fluorescence, indicating potential applications in detecting ionizing radiation and as fluorescence shifters Kauffman & Bajwa, 1993.
Synthetic Applications
Research on synthetic applications has led to the development of new methodologies for producing compounds with significant biological activities. For instance, the study by Arava et al. (2011) on the efficient synthesis of 3-Chloromethyl-1,2-benzisoxazoles via Modified Boekelheide Rearrangement points to the potential of such synthetic pathways in creating valuable intermediates for medicinal chemistry Arava et al., 2011.
Molecular Docking and DFT Calculations
Further research into benzenesulfonamide derivatives by Fahim and Shalaby (2019) includes molecular docking and density functional theory (DFT) calculations, highlighting the chemical reactivity and potential antitumor activity of these compounds. This study underscores the importance of structural analysis in designing molecules with specific biological activities Fahim & Shalaby, 2019.
Anion Binding Studies
The recognition properties of carboxylic acid bioisosteres, such as tetrazoles and acyl sulfonamides, have been explored for their anion-binding capabilities, offering insights into the supramolecular chemistry applications of these functional groups. Pinter et al. (2011) demonstrate that these highly acidic N-H functional groups can serve as competent anion binders, suggesting their utility in designing new supramolecular structures Pinter, Jana, Courtemanche, & Hof, 2011.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-acetylphenyl)-1-(1,2-benzoxazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-11(19)12-5-4-6-13(9-12)18-23(20,21)10-15-14-7-2-3-8-16(14)22-17-15/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOGLRQUNPFFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B2645065.png)
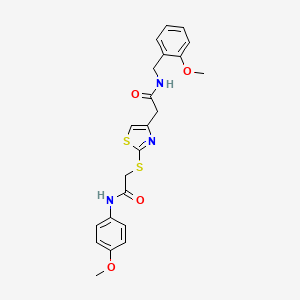

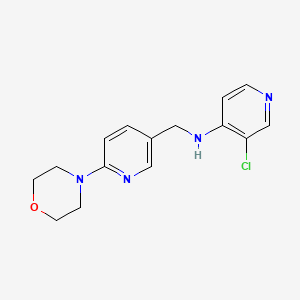


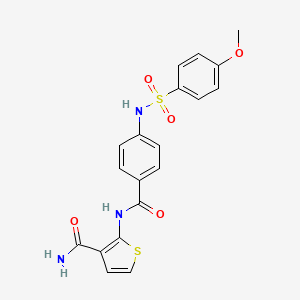
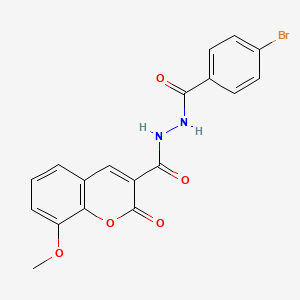
![Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2645078.png)
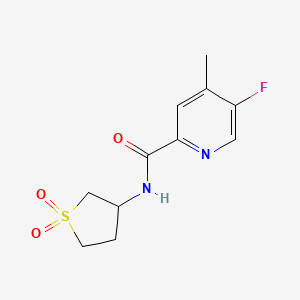
![8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2645082.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2645084.png)
![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2645086.png)